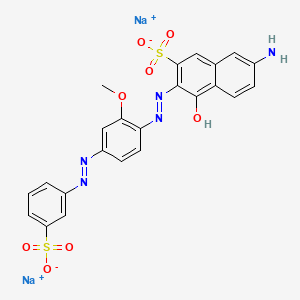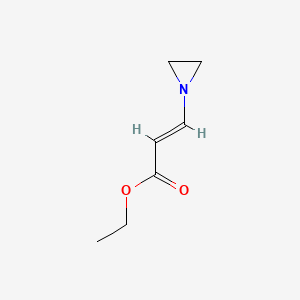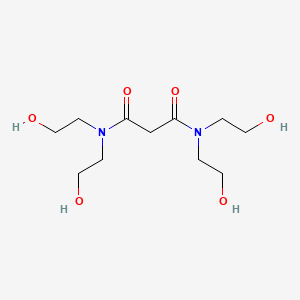
7-Amino-4-hydroxy-3-((2-methoxy-4-((3-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-4-hydroxy-3-((2-methoxy-4-((3-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt is a complex organic compound with the molecular formula C28H30N6Na2O10S2. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-hydroxy-3-((2-methoxy-4-((3-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt typically involves a multi-step process. The initial step often includes the diazotization of 3-sulphophenylamine, followed by coupling with 2-methoxy-4-aminophenol. The resulting intermediate is then further diazotized and coupled with 4-hydroxy-7-aminonaphthalene-2-sulphonic acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production.
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-hydroxy-3-((2-methoxy-4-((3-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and cleavage products, which can be further utilized in different applications.
Scientific Research Applications
7-Amino-4-hydroxy-3-((2-methoxy-4-((3-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments.
Mechanism of Action
The mechanism of action of 7-Amino-4-hydroxy-3-((2-methoxy-4-((3-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt involves its interaction with various molecular targets. The azo bonds in the compound can undergo cleavage, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-4-hydroxy-3-((2-methoxy-4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt
- 7-Amino-4-hydroxy-3-((2-methoxy-4-((2-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt
Uniqueness
What sets 7-Amino-4-hydroxy-3-((2-methoxy-4-((3-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt apart is its specific structural configuration, which imparts unique color properties and reactivity. This makes it particularly valuable in applications requiring specific dye characteristics.
Properties
CAS No. |
83783-91-9 |
|---|---|
Molecular Formula |
C23H17N5Na2O8S2 |
Molecular Weight |
601.5 g/mol |
IUPAC Name |
disodium;7-amino-4-hydroxy-3-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C23H19N5O8S2.2Na/c1-36-20-12-16(26-25-15-3-2-4-17(11-15)37(30,31)32)6-8-19(20)27-28-22-21(38(33,34)35)10-13-9-14(24)5-7-18(13)23(22)29;;/h2-12,29H,24H2,1H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI Key |
FSOGGDMDBYPLGK-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















